1-(2-methoxyphenyl)-4-[7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]piperazine
Description
The compound 1-(2-methoxyphenyl)-4-[7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]piperazine features a triazolo[4,5-d]pyrimidine core, a bicyclic heteroaromatic system that serves as a privileged scaffold in medicinal chemistry. Key substituents include:
- Piperazine ring at position 5, linked to a 2-methoxyphenyl group, which may influence pharmacokinetic properties (e.g., solubility, metabolic stability) and target selectivity.
This structure shares homology with adenosine receptor modulators and kinase inhibitors, though its specific biological targets remain underexplored in the provided evidence .
Properties
IUPAC Name |
5-[4-(2-methoxyphenyl)piperazin-1-yl]-7-pyrrolidin-1-yl-2H-triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8O/c1-28-15-7-3-2-6-14(15)25-10-12-27(13-11-25)19-20-17-16(22-24-23-17)18(21-19)26-8-4-5-9-26/h2-3,6-7H,4-5,8-13H2,1H3,(H,20,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSSBVNQZPWKLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC4=NNN=C4C(=N3)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-4-[7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the piperazine intermediate: This step involves the reaction of 2-methoxyphenylamine with a suitable piperazine derivative under controlled conditions to form the 4-(2-methoxyphenyl)piperazine intermediate.
Cyclization to form the triazolopyrimidine core: The intermediate is then subjected to cyclization reactions with appropriate reagents to form the triazolopyrimidine core.
Introduction of the pyrrolidine ring:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenyl)-4-[7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can target the triazolopyrimidine core, potentially leading to the formation of dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the piperazine and pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield phenolic derivatives, while reduction of the triazolopyrimidine core can produce dihydro derivatives.
Scientific Research Applications
1-(2-methoxyphenyl)-4-[7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with various neurotransmitter receptors.
Pharmacology: Research focuses on its binding affinity and activity at specific receptor sites, which can provide insights into its potential as a drug candidate.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways, contributing to the development of new pharmacological tools.
Industrial Applications: Its unique chemical properties make it a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-4-[7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications and Substituent Variations
Table 1: Structural Comparison of Triazolopyrimidine Derivatives
Key Observations :
- PKI-402 replaces pyrrolidine with morpholine and includes a urea-linked methylpiperazine, enhancing PI3K/mTOR inhibition .
- The allosteric modulator () uses a benzyl group at position 3 and phenyl at position 5, favoring adenosine A2A receptor modulation .
- Ticagrelor analogs () prioritize cyclopropyl and thioether groups for antiplatelet activity, differing in core substitution patterns .
Pharmacological Profiles
Table 2: Functional Comparison
| Compound Name | Biological Target/Activity | Pharmacological Effect | Evidence ID |
|---|---|---|---|
| Target Compound | Not explicitly stated | Hypothesized: Adenosine receptor modulation | [8], [12] |
| PKI-402 | PI3K/mTOR dual inhibitor | Anticancer (preclinical) | [16] |
| Allosteric Modulator | Adenosine A2A receptor | Agonist and allosteric modulation | [8] |
| Ticagrelor Analog (16m) | P2Y12 receptor (antiplatelet) | Inhibition of platelet aggregation | [11] |
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
